2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a pyridazinone derivative functionalized with a 4-methoxybenzenesulfonyl group at position 3 and an N-(4-methoxyphenyl)acetamide moiety. Its structure (Fig. The pyridazinone core is a known pharmacophore in medicinal chemistry, often associated with cardiovascular and anticancer activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-5-3-14(4-6-15)21-18(24)13-23-20(25)12-11-19(22-23)30(26,27)17-9-7-16(29-2)8-10-17/h3-12H,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYEFSYGZURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone core. Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogs
Compound A : N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide ()
- Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a 1-naphthyl substituent.
Compound B : N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structural Differences: Lacks the pyridazinone core and acetamide linkage.
- Implications : Simplification of the structure may reduce target affinity but improve metabolic stability due to fewer hydrolyzable bonds .
Compound C : N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide ()
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 445.45 g/mol | 428.46 g/mol | 277.33 g/mol | 396.42 g/mol |
| LogP (Predicted) | 2.8 | 3.6 | 1.9 | 2.2 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 | 5 | 9 |
Note: LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Pharmacological and Biochemical Comparisons
Anticancer Activity
- Target Compound: Pyridazinone derivatives are known to inhibit tyrosine kinases (e.g., EGFR, VEGFR). The 4-methoxybenzenesulfonyl group may confer selectivity for sulfotransferase enzymes, altering drug metabolism .
- Compound A: The naphthyl substituent could improve binding to hydrophobic kinase pockets, as seen in analogs tested via the microculture tetrazolium (MTT) assay ().
Anti-inflammatory Potential
- Sulfonamide Role: The sulfonamide group in the target compound and Compound C is associated with COX-2 inhibition, a mechanism shared with celecoxib. The pyridazinone core may synergize with this activity .
Biological Activity
The compound 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic molecule featuring a pyridazine core with various functional groups that suggest potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
- Molecular Formula: CHNOS
- Molecular Weight: 342.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity due to potential hydrogen bonding and electrostatic interactions. The dihydropyridazine moiety may contribute to its pharmacological properties by modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazine core have been reported to inhibit bacterial growth through interference with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. Compounds with methoxyphenyl groups often modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX and cytokines | |
| Enzyme inhibition | Modulation of metabolic pathways |
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridazine derivatives against Staphylococcus aureus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity. -
Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent. -
Enzyme Interaction
A biochemical assay demonstrated that the compound inhibited the enzyme lipoxygenase, which is involved in the inflammatory response. The inhibition constant (IC50) was determined to be 25 µM, indicating moderate potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
